4-Methoxy-1-methoxycarbonyl-beta-carboline

Description

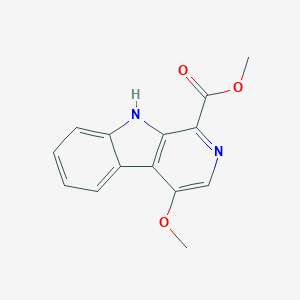

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUGSXDGKSRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976283 | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60807-25-2 | |

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 1 Methoxycarbonyl Beta Carboline and Its Derivatives

Strategic Total Synthesis Approaches

The total synthesis of β-carbolines like 4-Methoxy-1-methoxycarbonyl-beta-carboline relies on strategic approaches that efficiently construct the core tricyclic system. The most common strategies involve the formation of the C-ring (pyridine) onto a pre-existing indole (B1671886) scaffold, due to the wide availability of substituted indole precursors. ljmu.ac.uk

Multi-step Reaction Sequences for Core Construction

The construction of the β-carboline core is typically a multi-step process that begins with appropriately substituted indole derivatives. A prevalent pathway involves the initial formation of a 1,2,3,4-tetrahydro-β-carboline (THBC) intermediate, which is subsequently aromatized to yield the final β-carboline. researchgate.netanalis.com.my

Key steps in a generalized sequence often include:

Condensation: An indole-based amine, such as a tryptamine derivative, is reacted with a carbonyl compound. For the target molecule, this would involve a reaction with a methyl pyruvate derivative to introduce the 1-methoxycarbonyl group.

Cyclization: The intermediate from the condensation reaction undergoes an intramolecular cyclization to form the THBC ring system. This step is often acid-catalyzed.

Aromatization: The THBC intermediate is dehydrogenated to form the fully aromatic pyridine (B92270) C-ring. This oxidation can be achieved using various reagents, such as potassium permanganate (KMnO4) in refluxing dimethylformamide (DMF), dichlorodicyanoquinone (DDQ), or through catalytic methods using palladium on carbon (Pd/C). nih.govljmu.ac.ukresearchgate.netresearchgate.net

Alternative modern approaches may involve transition metal-catalyzed reactions, such as palladium-catalyzed coupling and iminoannulation, or cascade reactions that form multiple rings in a single sequence. ljmu.ac.uksemanticscholar.org

Applications of Key Name Reactions (e.g., Pictet-Spengler Reaction in Beta-Carboline Synthesis)

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and their tetrahydro-β-carboline precursors. nih.govmdpi.comnih.gov This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. nih.govmdpi.com

To synthesize this compound, the Pictet-Spengler reaction would utilize a tryptamine derivative bearing a methoxy (B1213986) group at the corresponding position (6-methoxytryptamine) and a pyruvate ester (e.g., methyl pyruvate) as the carbonyl component. The reaction first forms a tetrahydro-β-carboline-1-carboxylic acid ester intermediate. analis.com.myresearchgate.net Subsequent oxidation, as previously described, yields the aromatic β-carboline core. nih.govresearchgate.net The reaction conditions can be optimized to control stereochemistry, particularly at the C1 position in the tetrahydro-β-carboline intermediate. mdpi.comnih.gov

While the Pictet-Spengler reaction is dominant, other name reactions like the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated tryptamine, also provide a viable, though less common, route to the β-carboline skeleton. ljmu.ac.ukresearchgate.net

| Reaction Name | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | Tryptamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline | β-carboline (after oxidation) | nih.govnih.govnih.gov |

| Bischler-Napieralski Reaction | N-Acyl-tryptamine | Dihydro-β-carboline | β-carboline (after oxidation) | ljmu.ac.ukresearchgate.net |

| Palladium-Catalyzed Iminoannulation | Substituted Indole + Alkyne | - | β-carboline | ljmu.ac.uk |

| Electrocyclic Cyclization | 3-Nitrovinylindoles | Heterotrienic aci form | β-carboline | nih.gov |

Chemical Derivatization and Analog Generation for Structure-Activity Exploration

Once the this compound scaffold is synthesized, its structure can be systematically modified to explore structure-activity relationships (SAR). researchgate.netnih.gov Such studies are crucial for optimizing the compound's properties for various applications. nih.govnih.gov

Site-Specific Modifications on the Beta-Carboline Scaffold

The β-carboline scaffold offers several positions for site-specific modification. Analysis of SAR has shown that the nature, number, and position of substituents play a critical role in the biological activity of these molecules. researchgate.net Key modification sites include:

C1 Position: The methoxycarbonyl group is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other esters. nih.govmdpi.com

C4 Position: The methoxy group can potentially be demethylated to a hydroxyl group, which can then be used for further alkylation or esterification.

N9 Position (Indole Nitrogen): The indole nitrogen can be alkylated or arylated to introduce various substituents, a common strategy to enhance potency or modify physicochemical properties. nih.govnih.gov

A-Ring (Benzene Ring): Positions C6 and C7 are often targets for introducing substituents like hydroxyl, methoxy, or halogen groups to modulate electronic properties and interactions with biological targets. researchgate.netacs.org

| Position | Initial Group | Modification Reaction | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C1 | -COOCH3 (Ester) | Hydrolysis, Amide Coupling | -COOH (Acid), -CONHR (Amide) | nih.govmdpi.com |

| N2 (Pyridine Nitrogen) | Pyridine Nitrogen | Quaternization | Quaternary Ammonium Salt | tandfonline.com |

| N9 | Indole N-H | Alkylation/Arylation | N-Alkyl/N-Aryl group | nih.govnih.gov |

| A-Ring (e.g., C6, C7) | Aromatic C-H | Electrophilic Aromatic Substitution | Halogen, Nitro, etc. | researchgate.netacs.org |

Synthesis of Dimeric and Polycyclic Beta-Carboline Structures

To explore new chemical space and biological activities, monomeric β-carboline units can be elaborated into more complex dimeric or polycyclic architectures.

Dimeric β-Carbolines: These structures consist of two β-carboline monomers connected by a linker. analis.com.my The synthesis typically involves linking two units at positions such as C1, N2, or N9 via spacers composed of carbon chains, heteroatoms, or heterocyclic moieties. analis.com.mynih.govnih.gov Studies have shown that dimerization can significantly enhance biological activity compared to the corresponding monomers. researchgate.netnih.govupenn.edu For example, a common synthetic strategy is the reductive amination of a 1-formyl-β-carboline with a diamine linker to create a dimer. nih.gov Asymmetric dimeric β-carbolines can also be synthesized by connecting two different β-carboline scaffolds. nih.gov

Polycyclic β-Carbolines: The synthesis of polycyclic systems involves fusing additional rings onto the β-carboline scaffold. These complex structures are often found in alkaloids. fu-berlin.denih.gov Synthetic strategies to achieve these architectures include multi-component reactions like the Ugi four-component reaction followed by cascade cyclizations, which can rapidly build molecular complexity. researchgate.net Other advanced methods utilize complementary dual carbonyl activation strategies to construct tetracyclic, pentacyclic, and even octacyclic β-carboline alkaloids. fu-berlin.denih.govchemrxiv.org

Elucidation of Molecular Mechanisms Underlying Biological Activities

Interaction with Nucleic Acids: DNA Intercalation and Topoisomerase Inhibition

The planar, tricyclic ring system of the beta-carboline structure is a key determinant of its ability to interact directly with DNA. As a class, beta-carbolines are known to be DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix nih.govnih.gov. This non-covalent interaction is stabilized by pi-stacking forces between the aromatic rings of the beta-carboline and the DNA bases. Spectroscopic analyses, including absorption and circular dichroism, have confirmed that various beta-carboline derivatives, such as harman, harmine (B1663883), and norharman, intercalate into DNA nih.govresearchgate.net.

The nature and affinity of this binding are influenced by the substituents on the beta-carboline nucleus. Studies have shown that polar groups, such as the methoxy (B1213986) (–OCH₃) group present in 4-Methoxy-1-methoxycarbonyl-beta-carboline, can increase the binding affinity to DNA researchgate.net.

This intercalation physically distorts the DNA helix, which can interfere with essential cellular processes like replication and transcription. A significant consequence of this interaction is the inhibition of DNA topoisomerases nih.gov. These enzymes are crucial for managing DNA topology by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication. By stabilizing the transient DNA-topoisomerase complex, intercalating agents prevent the re-ligation of the DNA strand, leading to DNA damage and triggering cell death pathways. While direct studies on this compound are limited, its structural features strongly suggest a potential role as a DNA intercalator and topoisomerase inhibitor, a common mechanism for the anti-tumor activity observed in this class of compounds.

Table 1: DNA Interaction Profiles of Representative Beta-Carboline Alkaloids

| Compound | Primary Mode of DNA Interaction | Associated Activity | Reference |

|---|---|---|---|

| Norharman | Intercalation | Inhibition of DNA replication and repair | nih.gov |

| Harman | Intercalation | Inhibition of DNA replication and repair | nih.gov |

| Harmine | Intercalation | Topoisomerase inhibition | researchgate.net |

| Trisubstituted β-carbolines | Intercalation and DNA photocleavage | Photodynamic therapy-induced DNA damage | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism underlying the anti-proliferative and anti-tumor effects of many beta-carboline derivatives is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle nih.gov. By halting cell cycle progression, these compounds prevent cancer cells from dividing, while the induction of apoptosis eliminates them.

Research on beta-carboline dimers has shown they can effectively arrest the cell cycle in the S phase (synthesis phase) in sarcoma cells nih.govnih.gov. This arrest is achieved by targeting key regulatory proteins of the cell cycle. Specifically, these compounds have been found to directly interact with and inhibit Cyclin-A2 (CCNA2). This action blocks the formation and function of the CCNA2-CDK2 complex, which is essential for the progression from the S phase to the G2 phase of the cell cycle nih.govnih.gov. The inhibition of cyclin-dependent kinases (CDKs) is a common mechanism for beta-carbolines.

Different derivatives can induce arrest at different phases of the cell cycle. The ability of this compound to induce apoptosis and cell cycle arrest is plausible, likely involving the modulation of CDK activity, but requires specific experimental confirmation.

Table 2: Effects of Beta-Carboline Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Effect on Cell Cycle | Key Molecular Target(s) | Reference |

|---|---|---|---|

| β-Carboline-3-carboxylic acid dimers | S phase arrest | CCNA2, CDK2 | nih.govnih.gov |

| Trisubstituted β-carbolines | S and G2/M phase delay | DNA Damage | nih.gov |

Role in Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Pathways

The beta-carboline scaffold has a complex relationship with oxidative stress, with different derivatives reported to have either antioxidant or pro-oxidant effects depending on their chemical structure and the biological context. Some reports attribute general antioxidant activities to compounds like this compound, suggesting a potential to neutralize harmful reactive oxygen species (ROS) .

Conversely, other studies demonstrate that certain beta-carboline derivatives can induce apoptosis by increasing oxidative stress. For example, the compound 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) has been shown to cause the death of dopaminergic neurons by elevating the production of ROS nih.gov. This pro-oxidant activity can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptosis mdpi.comnih.gov.

This dual potential suggests that the effect of this compound on ROS pathways may be highly context-dependent. Its precise role as either an antioxidant or a pro-oxidant, which could vary between cell types and pathological conditions, remains to be fully elucidated.

Receptor Binding Modalities and Downstream Signaling Cascades (e.g., GABA-A, P-selectin)

GABA-A Receptor Binding: One of the most extensively studied targets of beta-carbolines is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Beta-carbolines are known to bind with high affinity to the benzodiazepine (B76468) binding site on this receptor nih.govresearchgate.net. Unlike benzodiazepines which are typically agonists (enhancing GABA's inhibitory effect), beta-carbolines can exhibit a full spectrum of activity:

Agonists: Potentiate the action of GABA.

Antagonists: Block the effects of both agonists and inverse agonists without affecting the receptor's basal activity.

Inverse Agonists: Produce effects opposite to those of agonists, often leading to anxiety and convulsions researchgate.net.

For instance, the structurally related compound methyl-6,7-dimethoxy-4-ethyl-beta-carboline (DMCM) is a well-known inverse agonist that inhibits GABA-A receptor function nih.govfrontiersin.org. Some beta-carbolines have also been found to modulate the receptor through other allosteric sites, such as the loreclezole binding site, highlighting a complex interaction profile nih.gov. The specific action of this compound at the GABA-A receptor has not been defined, but its beta-carboline core makes it a likely modulator of this key neurological target.

P-selectin Interaction: P-selectin is an adhesion molecule expressed on activated platelets and endothelial cells that mediates the interaction between platelets and leukocytes, a key process in inflammation and thrombosis nih.govresearchgate.net. A search of current scientific literature reveals no direct evidence of binding or modulation of P-selectin by beta-carboline alkaloids, including this compound. Therefore, P-selectin is not considered a primary target for this class of compounds based on available data.

Enzyme Targets and Inhibition Kinetics (e.g., Cyclic AMP Phosphodiesterase, CDKs)

In addition to topoisomerases, beta-carbolines inhibit several other classes of enzymes critical to cellular function.

Cyclin-Dependent Kinases (CDKs): As discussed previously, the inhibition of CDKs is a key mechanism for the cell cycle arrest induced by beta-carbolines. The inhibition of the CDK2/Cyclin-A2 complex by beta-carboline dimers is a well-documented example nih.govnih.gov.

Monoamine Oxidases (MAOs): Many beta-carbolines are potent, reversible inhibitors of MAO-A, an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine nih.gov. Harmine, for example, is a strong MAO-A inhibitor with a Ki value in the nanomolar range. The tetrahydro-beta-carboline derivative 6-MeO-THβC is also a specific MAO-A inhibitor nih.gov. This activity is central to the neuropharmacological effects of many beta-carbolines.

Cyclic AMP Phosphodiesterases (PDEs): These enzymes degrade the second messenger cyclic AMP (cAMP), playing a crucial role in signal transduction. Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses and other cellular processes nih.govnih.gov. Certain beta-carboline derivatives have been identified as inhibitors of this enzyme family.

The potential for this compound to act on these enzyme targets is high due to its core structure, but its specific inhibition profile and kinetics require further investigation.

Table 3: Known Enzyme Targets of Beta-Carboline Alkaloids

| Enzyme Target | Example Inhibitor | Inhibition Constant (Ki / IC50) | Reference |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Harmine | 5 nM (Ki) | nih.gov |

| Monoamine Oxidase A (MAO-A) | 6-MeO-THβC | 1.6 µM (IC50) | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | β-Carboline-3-carboxylic acid dimers | - | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 4 Methoxy 1 Methoxycarbonyl Beta Carboline Analogs

Influence of Substituent Position and Nature on Antitumor Potency

The antitumor potential of β-carboline analogs is highly dependent on the substitution patterns at several key positions, primarily C1, C3, and N9.

N9 Position: Substitution at the N9 position of the β-carboline ring is a critical determinant of antitumor activity. Research has shown that the introduction of a short alkyl or a benzyl group at this position can significantly enhance cytotoxic effects compared to the parent compounds. nih.govresearchgate.net For instance, in a series of novel 9-substituted β-carboline derivatives, compounds with these substitutions displayed more remarkable cytotoxic activities in vitro. nih.gov Specifically, studies exploring β-carbolines with an imidazolium side chain found that a 3-phenylpropyl group at the R9 position represented an optimal structure for achieving significant cytotoxicity. nih.gov The general trend indicates that increasing the lipophilicity and providing a proper steric fit at the N9 position can lead to improved antitumor potency.

C1 and C3 Positions: The C1 and C3 positions also play a vital role. Quantitative structure-activity relationship (QSAR) studies have suggested that compounds featuring a methyl substitution at the C1 position and a methoxyl group at the C7 position tend to be more potent than analogs with a formate group at C3. researchgate.net This suggests that small, electron-donating groups at C1 are favorable. Furthermore, some studies have indicated that bulky groups at the C1 position can be conducive to higher activity. mdpi.com

| Position | Substituent Type | Effect on Antitumor Potency | Reference Compound Example |

|---|---|---|---|

| N9 | Short Alkyl (e.g., n-butyl) | Significantly Increased | 9-n-butyl-β-carboline-3-carboxylic acid |

| N9 | Benzyl | Significantly Increased | 9-Benzyl-β-carboline derivatives |

| N9 | 3-Phenylpropyl | Optimal Cytotoxicity in a specific series | N9-(3-phenylpropyl)-β-carbolinium derivatives |

| C1 | Methyl | Increased Potency | 1-methyl-7-methoxy-β-carbolines |

| C3 | Carboxyl / Ethoxycarbonyl | May slightly decrease potency but significantly reduces toxicity | β-carboline-3-carboxylic acid |

SAR in Neuropharmacological Profiles (e.g., Agonist vs. Inverse Agonist Effects)

Beta-carbolines are well-known for their interaction with the central benzodiazepine (B76468) (BZ) receptors, which are part of the GABA-A receptor complex. Their pharmacological effect is not uniform and can range from agonist to antagonist to inverse agonist, largely dictated by the substitutions on the β-carboline skeleton. nih.gov

Agonists enhance the effect of GABA, leading to sedative and anxiolytic effects, similar to benzodiazepines.

Antagonists bind to the receptor but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

Inverse agonists bind to the BZ receptor and produce effects opposite to those of agonists, such as anxiety, arousal, and even convulsions. youtube.comrhochistj.org

The substituent at the C3 position is paramount in defining the neuropharmacological profile of a β-carboline. wikipedia.org Many β-carboline-3-carboxylates, such as methyl β-carboline-3-carboxylate, act as potent inverse agonists at the BZ receptor. wikipedia.org The nature of the ester group at this position can fine-tune the compound's activity along the full spectrum. By modifying the size and electronic properties of this substituent, it is possible to shift the compound's profile from a full inverse agonist to a partial inverse agonist, an antagonist, or even a partial agonist. nih.gov

For example, the well-studied β-carbolines DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) and FG 7142 are recognized as potent inverse agonists that are anxiogenic (anxiety-producing). nih.gov The SAR in this context is highly sensitive; even small changes to the C3 ester or to other positions on the rings can drastically alter the interaction with the receptor and, consequently, the behavioral and physiological outcomes. nih.gov

| Compound Class | Key Structural Feature | Primary Neuropharmacological Profile | Example Effect |

|---|---|---|---|

| β-carboline-3-carboxylates | Ester group at C3 | Often Inverse Agonist | Anxiogenic, Proconvulsant |

| ZK 93423 | Specific ester and ether groups | Agonist | Anxiolytic, Sedative |

| ZK 93426 | Specific structural modifications | Antagonist | Blocks effects of both agonists and inverse agonists |

| FG 7142 | N-methyl-amide at C3 | Partial Inverse Agonist | Anxiogenic |

Structure-Toxicity Relationships

A major hurdle in the development of β-carbolines as therapeutic agents is their potential toxicity, particularly neurotoxicity. SAR studies have been instrumental in identifying the structural features responsible for these toxic effects, paving the way for the design of safer analogs.

A pivotal finding is the role of the C3 substituent in mitigating toxicity. The introduction of an ethoxycarbonyl or a free carboxyl group at position-3 has been shown to dramatically reduce the acute toxicity and neurotoxicity of β-carboline derivatives. nih.govresearchgate.net This modification appears to be a key strategy for decoupling the desired therapeutic effect (e.g., antitumor activity) from unwanted toxicity. For instance, the compound designated 8c, which possesses both an n-butyl group at N9 (for antitumor potency) and a carboxyl group at C3, was identified as having the highest antitumor effect with the lowest acute toxicity and neurotoxicity in its series. nih.govresearchgate.net

The toxicity of β-carbolines is also linked to their charge and ability to interact with specific cellular transporters. Cationic β-carbolines, formed by the quaternization of the N2 nitrogen in the pyridine (B92270) ring, can be transported by the dopamine transporter (DAT). nih.gov This uptake into dopaminergic neurons is a proposed mechanism for their selective neurotoxicity, which has been implicated in models of Parkinson's disease. In contrast, neutral β-carbolines are generally an order of magnitude less toxic than their cationic counterparts. nih.gov Notably, 3-carboxylated β-carbolines are poor substrates for DAT, which may contribute to their observed lower toxicity. nih.gov

Therefore, the general principles for reducing toxicity in β-carboline drug design involve avoiding N2-quaternization and incorporating a carboxyl or alkoxycarbonyl group at the C3 position.

| Structural Feature | Influence on Toxicity | Proposed Mechanism |

|---|---|---|

| Carboxyl or Ethoxycarbonyl group at C3 | Dramatically reduces acute toxicity and neurotoxicity | Reduces transport by DAT; alters physicochemical properties |

| Quaternized N2 Nitrogen (Cationic form) | Increases toxicity, especially in dopaminergic neurons | Acts as a substrate for the Dopamine Transporter (DAT) |

| Neutral (non-cationic) β-carboline | Lower toxicity compared to cationic analogs | Reduced uptake by DAT |

| Short alkyl/benzyl at N9 + Carboxyl at C3 | Optimal: Combines high antitumor activity with low toxicity | Balanced potency and safety profile |

Metabolic Pathways and Pharmacokinetic Characteristics

In Vitro Biotransformation by Cytochrome P450 Enzymes and Other Metabolic Systems

The biotransformation of β-carboline alkaloids is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Studies on related compounds, such as norharman and harman, have demonstrated that these molecules are efficiently oxidized by various CYP isoforms. nih.gov

Key metabolic reactions for β-carbolines include hydroxylation and N-oxidation. The primary enzymes involved in the oxidative metabolism of the β-carboline ring are CYP1A2 and CYP1A1. nih.gov Other isoforms, including CYP2D6, CYP2C19, and CYP2E1, also contribute to a lesser extent. nih.gov For 4-methoxy-1-methoxycarbonyl-beta-carboline, it is anticipated that similar enzymatic pathways would be involved, leading to the formation of hydroxylated metabolites on the β-carboline core.

Furthermore, the methoxycarbonyl group at the 1-position and the methoxy (B1213986) group at the 4-position represent additional sites for metabolic modification. The methoxy group may undergo O-demethylation, a common reaction catalyzed by CYP enzymes. The methoxycarbonyl group, an ester, could be susceptible to hydrolysis by esterases present in liver microsomes and other tissues. Additionally, cytochrome P450 enzymes have been shown to catalyze the oxidative cleavage of esters, which could represent another metabolic route for the methoxycarbonyl moiety. nih.gov

Table 1: Predicted In Vitro Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolites | Primary Enzyme Systems |

| Ring Hydroxylation | Hydroxylated derivatives of the β-carboline core | CYP1A2, CYP1A1, CYP2D6, CYP2C19, CYP2E1 |

| N-oxidation | N-oxide derivatives of the β-carboline core | CYP2E1 |

| O-demethylation | 4-hydroxy-1-methoxycarbonyl-beta-carboline | Cytochrome P450 enzymes |

| Ester Hydrolysis | 4-methoxy-beta-carboline-1-carboxylic acid | Esterases |

| Oxidative Cleavage | Carbonyl products | Cytochrome P450 enzymes |

In Vivo Metabolic Fate and Metabolite Identification in Animal Models

Specific in vivo metabolic studies on this compound in animal models have not been reported. However, based on studies of other β-carbolines like harman, it is expected that the compound would undergo significant metabolism in vivo. nih.gov

Following administration to animal models, such as rats, it is probable that the primary metabolites would be hydroxylated and O-demethylated products of the parent compound, which would then be conjugated with glucuronic acid or sulfate to facilitate excretion. The presence of these metabolites would likely be detectable in plasma, urine, and feces. nih.gov Studies on harman have shown that its bioavailability is relatively low after oral administration, suggesting extensive first-pass metabolism. nih.gov

The identification of metabolites would typically involve the use of liquid chromatography-mass spectrometry (LC-MS) to analyze biological samples from preclinical animal studies.

Considerations for Absorption, Distribution, and Excretion in Preclinical Studies

The pharmacokinetic profile of this compound in preclinical studies would be influenced by its physicochemical properties. The lipophilicity of the molecule will play a significant role in its absorption and distribution.

Absorption: Based on related β-carbolines, oral bioavailability is likely to be limited due to first-pass metabolism in the liver. frontiersin.org The absorption process itself may occur via passive diffusion across the gastrointestinal tract.

Distribution: β-Carbolines are known to distribute to various tissues. The distribution of this compound would depend on its ability to cross biological membranes and its binding to plasma proteins.

Excretion: The primary route of excretion for metabolites of β-carboline alkaloids is expected to be through the urine and feces. nih.gov The metabolites are typically more polar than the parent compound, facilitating their elimination from the body.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques (e.g., HPLC-MS, GC-MS, UHPLC-Orbitrap-Ion Trap Mass Spectrometry)

Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of β-carboline alkaloids from complex mixtures and for their quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for analyzing β-carboline alkaloids. In studies of related compounds, HPLC systems are frequently paired with mass spectrometers to identify and quantify alkaloids in various matrices, including plant extracts and food products like soy sauce. nih.govmdpi.com The separation is typically achieved on a C18 reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or derivatized β-carbolines. For instance, various tetrahydro-β-carboline-3-carboxylic acids have been successfully identified in food products by GC-MS after derivatization into their N-methoxycarbonyl methyl esters. nih.gov This derivatization process enhances volatility, making the compounds amenable to GC analysis. The mass spectra obtained provide characteristic fragmentation patterns that aid in identification. nih.gov

Ultra-High-Performance Liquid Chromatography-Orbitrap-Ion Trap Mass Spectrometry (UHPLC-Orbitrap-MS) represents the cutting edge of chromatographic analysis for such compounds. This technique offers superior resolution, sensitivity, and mass accuracy compared to standard HPLC-MS. The Orbitrap mass analyzer allows for high-resolution mass measurements, facilitating the determination of elemental compositions and the identification of unknown compounds. Studies on complex natural extracts have utilized UHPLC coupled with high-resolution mass spectrometers like the Q-Exactive Orbitrap to perform untargeted metabolomics and differentiate between various alkaloid constituents. nih.govmdpi.com This method is particularly valuable for identifying and characterizing novel β-carboline alkaloids in complex biological mixtures. nih.govresearchgate.net

| Technique | Application for β-Carbolines | Key Advantages | Typical Matrix |

|---|---|---|---|

| HPLC-MS | Identification and quantification of β-carboline alkaloids. nih.gov | Robust, widely available, good for non-volatile compounds. | Plant extracts, food products, biological fluids. mdpi.comscielo.br |

| GC-MS | Analysis of volatile or derivatized β-carbolines. nih.gov | Excellent separation for volatile compounds, extensive spectral libraries. | Food samples, environmental matrices. nih.gov |

| UHPLC-Orbitrap-MS | Untargeted metabolomics and characterization of novel alkaloids. nih.govmdpi.com | High resolution, high mass accuracy, superior sensitivity. researchgate.net | Complex natural product extracts. nih.gov |

Spectroscopic Identification and Structural Elucidation (e.g., NMR, IR, High-Resolution Mass Spectrometry, X-ray Crystallography)

Once isolated, the definitive structure of 4-Methoxy-1-methoxycarbonyl-beta-carboline is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the precise molecular structure. Complete and unambiguous assignments of proton (¹H), carbon-¹³ (¹³C), and even nitrogen-¹⁵ (¹⁵N) NMR chemical shifts are performed using a suite of modern NMR experiments, including 1D and 2D techniques like COSY, HMQC, and HMBC. nih.gov While specific NMR data for this compound is not widely published, data from analogous β-carboline derivatives provide expected chemical shift ranges. For example, the protons on the aromatic rings of the β-carboline skeleton typically resonate between δ 7.0 and 8.5 ppm, while the methoxy (B1213986) and methoxycarbonyl protons would appear in the upfield region (δ 3.5-4.5 ppm). rsc.orgcsic.es

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by specific absorption bands. The ester functional group is particularly prominent, showing a strong carbonyl (C=O) stretching vibration typically in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com Additionally, two or more characteristic C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Other key peaks would include C-H stretching from the aromatic and methyl groups, and C=C and C=N stretching vibrations from the aromatic core.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. Techniques like ESI-Orbitrap or FT-ICR-MS provide highly accurate mass measurements of the molecular ion, typically with an error of less than 5 ppm. For this compound (C₁₄H₁₂N₂O₃), the expected exact mass would be used to confirm its molecular formula, distinguishing it from other isobaric compounds. researchgate.net Tandem mass spectrometry (MS/MS) experiments further reveal characteristic fragmentation patterns, such as the loss of the methoxycarbonyl group, which aids in structural confirmation. researchgate.netlibretexts.org

| Technique | Information Obtained | Characteristic Features for this compound |

|---|---|---|

| NMR (¹H, ¹³C) | Carbon-hydrogen framework, connectivity. | Aromatic proton signals (δ 7-9 ppm), methoxy and ester methyl signals (δ 3.5-4.5 ppm). rsc.orgcsic.es |

| IR | Functional groups. | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (1300-1000 cm⁻¹). orgchemboulder.com |

| HRMS | Elemental composition, fragmentation. | Accurate mass of molecular ion (C₁₄H₁₂N₂O₃), fragmentation via loss of ester group. researchgate.netresearchgate.net |

| X-ray Crystallography | 3D molecular structure. | Confirmation of planar β-carboline core and substituent geometry. nih.govresearchgate.net |

Bioassay-Guided Isolation and Characterization Protocols

Bioassay-guided isolation is a powerful strategy used to identify and purify biologically active compounds, including β-carboline alkaloids, from natural sources. This approach systematically links chemical fractionation with pharmacological testing.

The general protocol involves several key steps:

Crude Extract Preparation: A crude extract is obtained from a natural source (e.g., plant material or fungal culture) using an appropriate solvent. frontiersin.org

Bioassay Screening: The crude extract is tested for a specific biological activity (e.g., anti-hepatoma, antimicrobial, or enzyme inhibitory activity). nih.govmdpi.com

Fractionation: If the crude extract shows promising activity, it is subjected to chromatographic fractionation. This is often done using techniques like column chromatography over silica (B1680970) gel or Sephadex, partitioning the extract into multiple fractions based on polarity. frontiersin.orgsilae.it

Iterative Testing and Purification: Each fraction is then tested in the bioassay. The most active fraction(s) are selected for further separation using more refined chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Isolation and Identification: This iterative process of separation and bioassay is repeated until a pure, active compound is isolated. The structure of the isolated compound is then elucidated using the spectroscopic methods detailed in section 8.2 (NMR, MS, IR, etc.).

This methodology has been successfully used to isolate numerous active β-carboline alkaloids from sources like Picrasma quassioides, leading to the identification of compounds with significant cytotoxicity against cancer cell lines. nih.gov This systematic approach ensures that the chemical isolation efforts are focused on the compounds responsible for the observed biological effect.

Toxicological Assessments and Safety Considerations in Preclinical Research

In Vitro Mutagenicity and Genotoxicity Evaluations

There is currently no publicly available scientific literature detailing the in vitro mutagenicity or genotoxicity of 4-Methoxy-1-methoxycarbonyl-beta-carboline. Standard assays, such as the Ames test for mutagenicity in bacteria and chromosomal aberration or micronucleus tests in mammalian cells, have not been reported for this specific compound.

While some other beta-carboline alkaloids have been investigated for their genotoxic potential, with varying results, these findings cannot be directly extrapolated to this compound due to the significant influence of specific chemical substitutions on biological activity. nih.govoup.com

Acute and Chronic Toxicity Studies in Animal Models

Information regarding the acute and chronic toxicity of this compound in animal models is not available in published scientific studies. Key parameters such as the median lethal dose (LD50) following acute administration have not been determined. Similarly, there are no reports on the effects of repeated or long-term exposure to this compound in preclinical models.

Studies on other beta-carboline derivatives have indicated that the toxicity profile can vary widely within this class of compounds, with some exhibiting low acute toxicity while others show more pronounced effects. nih.govresearchgate.net However, without specific data, the acute and chronic toxicity of this compound remains uncharacterized.

Off-Target Toxicity and Specific Organ System Effects

There is no specific information available from preclinical studies regarding the off-target toxicity or the effects of this compound on specific organ systems. Investigations into potential cardiovascular, neurological, hepatic, renal, or other organ-specific effects have not been reported.

The broader class of beta-carboline alkaloids is known to interact with various biological targets, which can lead to a range of physiological effects. wikipedia.orgnih.govresearchgate.net The specific off-target profile and potential for organ system toxicity of this compound are yet to be determined through dedicated preclinical research.

Future Research Directions and Therapeutic Advancement

Development of Novel Therapeutic Agents Based on the 4-Methoxy-1-methoxycarbonyl-beta-carboline Scaffold

The structural framework of this compound is a fertile starting point for the rational design of new therapeutic agents. mdpi.com Researchers utilize this core structure to synthesize novel derivatives with enhanced potency and target specificity. mdpi.com Methodologies such as the Pictet-Spengler reaction are fundamental in creating the initial β-carboline skeleton, which can then be further modified. mdpi.commdpi.com

Key strategies in developing novel agents from this scaffold include:

Structural Modification: Scientists introduce various functional groups at different positions of the β-carboline ring to enhance biological activity. For instance, modifications at the C1 and C3 positions have been shown to augment the antitumor effects of β-carboline derivatives. mdpi.com

Fragment-Based Hybridization: This approach involves combining the β-carboline scaffold with other pharmacologically active heterocyclic systems, such as oxadiazole or piperazine (B1678402), to create hybrid molecules. mdpi.com This can lead to compounds with improved properties, such as better water solubility or multi-target activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological effects, researchers can systematically determine which structural features are crucial for activity. nih.gov This knowledge guides the design of more effective drugs, as seen in the development of β-carboline-derived antimalarial agents. nih.gov

These synthetic efforts have led to the creation of numerous derivatives with potential applications as anticancer, antimalarial, and anti-inflammatory agents. mdpi.comnih.gov

Exploration of New Biological Targets and Disease Indications

The β-carboline scaffold is known for its ability to interact with a diverse range of biological targets, a property that researchers are actively exploiting to uncover new therapeutic applications. nih.govnih.gov The planar, aromatic ring system of β-carbolines facilitates their insertion into DNA or binding to various enzymes and receptors. mdpi.comnih.gov

Initial research has identified a broad spectrum of activities for the β-carboline class, suggesting numerous avenues for exploration. taylorfrancis.com The structural similarity of these alkaloids to endogenous neurotransmitters makes them particularly promising for neurological conditions. nih.govnih.gov

Potential and established biological targets for derivatives of this scaffold are summarized below:

| Target Class | Specific Target(s) | Potential Disease Indication(s) |

| Enzymes | Topoisomerases I & II, Cyclin-Dependent Kinases (CDKs), Monoamine Oxidase (MAO), IkappaB kinase (IKK), Kinesin Spindle Protein (KSP) | Cancer, Neuropsychiatric Disorders (e.g., Depression, Parkinson's Disease) mdpi.comnih.govnih.govnih.gov |

| Receptors | Benzodiazepine (B76468) Receptors, Serotonin Receptors | Anxiety, Insomnia, Epilepsy taylorfrancis.comnih.gov |

| Nucleic Acids | DNA (via intercalation) | Cancer, Viral Infections mdpi.comnih.gov |

| Other Proteins | SARS-CoV-2 nsp3 macrodomain, Human Islet Amyloid Polypeptide (hIAPP) | COVID-19, Type 2 Diabetes Mellitus nih.govnih.gov |

This multi-target capability has positioned β-carbolines as a key scaffold for developing treatments for complex, multifactorial diseases like Alzheimer's disease, where a single-target approach may be insufficient. nih.gov Further research is focused on validating these targets and exploring new indications such as antiviral, antiparasitic, and antidiabetic applications. nih.govtaylorfrancis.comnih.gov

Integration of Computational Chemistry and Drug Design in Beta-Carboline Research

Computational chemistry has become an indispensable tool in accelerating the discovery and optimization of β-carboline-based drug candidates. These in silico methods allow researchers to predict how derivatives will interact with biological targets, their likely pharmacokinetic properties, and potential toxicity before they are synthesized. nih.gov

Key computational techniques applied in β-carboline research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate the strength of the interaction. nih.govnih.gov It is used to screen large libraries of virtual β-carboline derivatives to identify the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and how the ligand might alter the protein's shape and function. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. Computational tools can predict these parameters, helping to identify candidates with favorable druggability and low toxicity profiles early in the design process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, providing a predictive framework for designing more potent molecules. mdpi.com

These computational approaches have been successfully used to identify β-carboline analogues with high binding affinities for targets like the SARS-CoV-2 nsp3 macrodomain and to design multi-target anticancer agents with dual inhibition of topoisomerase-I and KSP. nih.govnih.gov

Challenges in Translational Research for Beta-Carboline Derivatives

Despite the immense therapeutic promise of the β-carboline scaffold, moving derivatives from preclinical discovery to clinical application presents several significant challenges. These translational hurdles must be overcome to realize their full potential.

One primary challenge is optimizing the pharmacokinetic profile of these compounds. Many natural products and their direct derivatives suffer from poor water solubility, which can limit their bioavailability when administered orally. mdpi.com Modifying the core scaffold, for instance by introducing piperazine rings, is one strategy employed to improve solubility. mdpi.com

Another hurdle is ensuring target selectivity to minimize off-target effects. Because the β-carboline scaffold can interact with a wide range of biological molecules, there is a risk of unintended side effects. nih.gov Medicinal chemistry efforts must focus on designing derivatives that bind with high affinity to the desired therapeutic target while avoiding interactions with others that could cause adverse reactions.

Furthermore, scaling up the synthesis of complex β-carboline derivatives from laboratory quantities to the amounts required for extensive clinical trials and eventual commercialization can be difficult and costly. Developing efficient, robust, and scalable synthetic routes is a critical step in the translational pathway. mdpi.com Finally, demonstrating clear efficacy and safety in relevant animal models and subsequent human clinical trials is the ultimate challenge that every new drug candidate, including those based on the this compound scaffold, must face.

Opportunities for Combination Therapies and Drug Repurposing

The multi-target nature of β-carboline derivatives opens up significant opportunities for their use in combination therapies and for drug repurposing.

Combination Therapies: In complex diseases like cancer, combination therapy is often more effective than monotherapy. A β-carboline derivative that inhibits a specific cancer-related pathway, such as cell cycle progression via CDK inhibition, could be combined with a traditional cytotoxic chemotherapy agent. nih.gov This could lead to a synergistic effect, where the combination is more powerful than either drug alone, potentially allowing for lower doses and reduced side effects. Similarly, a derivative with anti-inflammatory properties could be used alongside standard treatments for autoimmune disorders.

Drug Repurposing: A β-carboline derivative developed for one disease may be effective for another, a concept known as drug repurposing. Given the broad pharmacological profile of the scaffold, which includes antimicrobial, antiviral, and antiparasitic activities, a compound initially investigated as an anticancer agent could be screened for efficacy against infectious diseases. taylorfrancis.com For example, the known antimalarial activity of some β-carbolines suggests they could be tested against other parasitic infections. nih.gov This strategy can significantly reduce the time and cost of drug development by leveraging existing safety and manufacturing data.

Q & A

Q. What are the recommended methods for synthesizing 4-Methoxy-1-methoxycarbonyl-beta-carboline, and how can its purity be validated?

Methodological Answer: The synthesis of beta-carboline derivatives typically involves Pictet-Spengler or Bischler-Napieralski reactions, followed by functionalization at specific positions. For this compound, methoxy and methoxycarbonyl groups are introduced via nucleophilic substitution or esterification. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and mass spectrometry (MS) for molecular confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm substitutions at the 1- and 4-positions of the beta-carboline core .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 1–4 weeks, monitored via HPLC, can identify decomposition products. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and compare chromatographic profiles. Buffered solutions (pH 3–9) at 37°C simulate physiological conditions, with LC-MS/MS tracking hydrolytic cleavage of the methoxycarbonyl group. Stability data should inform storage recommendations (e.g., -20°C in desiccated, amber vials) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer: SAR studies require systematic modification of substituents (e.g., replacing methoxy with hydroxyl groups) and comparative bioactivity assays. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to targets such as monoamine oxidases or DNA topoisomerases. Pair this with in vitro enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., cytotoxicity in cancer cell lines). For example, compare this compound with analogs like 4-Hydroxy-1-methoxycarbonyl-beta-carboline (CAS 74690-72-5) to assess the impact of substituent polarity on activity .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell line selection, compound solubility). To address this:

- Standardize protocols: Use consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validate compound integrity: Pre-assay HPLC/MS ensures no degradation.

- Employ orthogonal assays: Combine enzymatic assays (e.g., fluorescence-based) with phenotypic screens (e.g., apoptosis markers).

- Meta-analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) and adjust for confounding factors like serum protein binding .

Q. What advanced techniques are used to study the metabolic fate of this compound in vitro?

Methodological Answer: Metabolic profiling involves incubating the compound with liver microsomes (human or rodent) and NADPH cofactors. Ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) identifies phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Stable isotope labeling (e.g., ¹³C-methoxy groups) aids in tracking metabolic pathways. For enzyme kinetics, use recombinant cytochrome P450 isoforms (CYP3A4, CYP2D6) to determine metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.